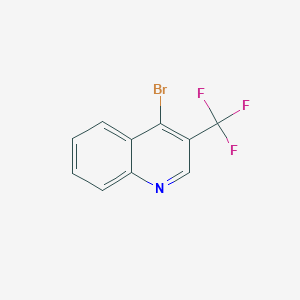

4-Bromo-3-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQJHOZLNFXSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449794 | |

| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-97-4 | |

| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)quinoline

CAS Number: 590371-97-4

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogues and general principles of quinoline chemistry to present its physicochemical properties, potential synthetic routes, and plausible biological activities.

Physicochemical Properties

Quantitative data for this compound and related compounds are summarized below. It is important to note that while the CAS number is confirmed, other specific experimental data for the title compound are scarce. Therefore, data for analogous compounds are provided for comparison.

| Property | This compound | 4-Bromo-2-(trifluoromethyl)quinoline | 6-Bromo-2-(trifluoromethyl)-4-quinolinol |

| CAS Number | 590371-97-4 | 18706-25-7 | 1701-22-0 |

| Molecular Formula | C10H5BrF3N | C10H5BrF3N | C10H5BrF3NO |

| Molecular Weight | 276.05 g/mol | 276.05 g/mol | 292.05 g/mol |

| Appearance | Solid (predicted) | Solid | Solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound via Gould-Jacobs Reaction

This proposed multi-step synthesis involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent decarboxylation.

Step 1: Synthesis of Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate

-

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Diethyl 2-(ethoxymethylene)malonate

-

Ethanol

-

-

Protocol:

-

In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol.

-

Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Cyclization to Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate

-

Materials:

-

Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate

-

Diphenyl ether

-

-

Protocol:

-

In a high-temperature reaction vessel, suspend the product from Step 1 in diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry.

-

Step 3: Hydrolysis and Decarboxylation to this compound

-

Materials:

-

Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate

-

Aqueous sodium hydroxide

-

Hydrochloric acid

-

-

Protocol:

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to facilitate hydrolysis of the ester.

-

After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to induce decarboxylation.

-

The final product, this compound, can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

-

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the pharmacological profile of the quinoline core.

Anticancer Potential

Many quinoline derivatives exert their anticancer effects through the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[2] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death). It is plausible that this compound could exhibit similar mechanisms of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Plausible anticancer mechanism of action via topoisomerase inhibition.

Antimalarial Potential

Quinolines, such as chloroquine, are well-known antimalarial agents. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[1] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The structural features of this compound suggest it could potentially interfere with this pathway.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This protocol describes a common method for evaluating the in vitro antimalarial activity of a compound against Plasmodium falciparum.

-

Materials:

-

Chloroquine-sensitive and/or -resistant strains of P. falciparum

-

Human red blood cells

-

Complete parasite culture medium

-

This compound (dissolved in DMSO)

-

SYBR Green I dye

-

Lysis buffer

-

96-well plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected red blood cells to each well.

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value.

-

Conclusion

This compound is a halogenated quinoline with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound are limited, this guide provides a framework for its synthesis and evaluation based on established chemical principles and the known biological activities of related quinoline derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide on the Physical Properties of 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 4-Bromo-3-(trifluoromethyl)quinoline. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science. This document compiles available quantitative data, outlines standard experimental protocols for the determination of these properties, and includes a representative synthesis workflow.

Core Physical Properties

This compound is a halogenated quinoline derivative. Its physical characteristics are crucial for understanding its behavior in chemical reactions, for purification procedures, and for its potential applications in various scientific domains.

Quantitative Data Summary

The table below summarizes the available quantitative physical data for this compound. It is important to note that while several key properties have been documented, experimental data for melting point and solubility were not available in the public domain at the time of this writing.

| Property | Value |

| Molecular Formula | C₁₀H₅BrF₃N[1] |

| Molecular Weight | 276.05 g/mol [1] |

| Density | 1.658 g/cm³[1] |

| Boiling Point | 296.017°C at 760 mmHg[1] |

| Flash Point | 132.827°C[1] |

| Melting Point | Data not available |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, the following are standard methodologies used for such characterizations of solid organic compounds.

1. Molecular Weight Determination: The molecular weight of a compound like this compound is typically confirmed using mass spectrometry. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which can then be compared to the calculated mass from its molecular formula to confirm its identity.

2. Melting Point Determination: The melting point of a solid organic compound is a key indicator of its purity. It is determined by placing a small, powdered sample of the compound in a capillary tube and heating it in a melting point apparatus. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point. A sharp melting range usually indicates a high degree of purity.

3. Boiling Point Determination: For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point at atmospheric pressure can be determined. A common method involves placing the substance in a boiling tube with a thermometer and an inverted capillary tube. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point. For substances that may decompose at their atmospheric boiling point, vacuum distillation is used to determine the boiling point at a reduced pressure.

4. Density Measurement: The density of a solid can be determined using a pycnometer. The pycnometer is first weighed empty, then with the solid sample, then with the solid sample and filled with a liquid of known density in which the solid is insoluble, and finally filled with only the liquid. These measurements allow for the calculation of the volume of the solid and subsequently its density.

5. Solubility Assessment: Qualitative solubility is determined by adding a small amount of the solute to a given solvent at a specific temperature and observing if it dissolves. For quantitative measurement, a saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to equilibrate. The concentration of the dissolved solute is then measured using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or by evaporating the solvent from a known volume of the saturated solution and weighing the residue. Quinoline derivatives are generally found to be soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), with limited solubility in water.

Representative Synthesis Workflow

Caption: Generalized synthesis of this compound.

References

4-Bromo-3-(trifluoromethyl)quinoline molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-3-(trifluoromethyl)quinoline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a halogenated quinoline derivative with the chemical formula C₁₀H₅BrF₃N. Its structure features a quinoline core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position.

IUPAC Name: this compound

CAS Number: 590371-97-4

Molecular Formula: C₁₀H₅BrF₃N

The presence of the bromine atom and the trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring system, making it a versatile building block in organic synthesis.

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization was generated using the SMILES notation: C1=CC=C2C(C(=C(C=N2)Br)C(F)(F)F)=C1.

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Bromo-3-(trifluoromethyl)quinoline, a crucial building block in medicinal chemistry and drug development. The synthesis is primarily approached through a two-step process: the formation of a 3-(trifluoromethyl)quinolin-4-ol intermediate, followed by a bromination reaction. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

Core Synthetic Pathway

The principal strategy for the synthesis of this compound involves two key transformations:

-

Gould-Jacobs Reaction: Synthesis of the 3-(trifluoromethyl)quinolin-4-ol intermediate.

-

Bromination: Conversion of the quinolin-4-ol to the final 4-bromo product.

A visual representation of this overarching synthetic strategy is provided below.

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol

The initial and crucial step is the construction of the quinoline core with the trifluoromethyl group at the 3-position. The Gould-Jacobs reaction provides an effective method for this transformation, starting from readily available precursors.

Starting Materials

| Compound Name | Role | Supplier Notes |

| 3-(Trifluoromethyl)aniline | Aniline component | Commercially available from various chemical suppliers. |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | β-Dicarbonyl component | A key trifluoromethylated building block. |

| High-boiling point solvent (e.g., Diphenyl ether) | Reaction medium | Facilitates the high temperatures required for cyclization. |

| Acid or Base Catalyst | Catalyst | To promote condensation and cyclization. |

Experimental Protocol: Gould-Jacobs Reaction

While a specific protocol for the reaction between 3-(trifluoromethyl)aniline and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is not extensively detailed in the literature, a general procedure for the Gould-Jacobs reaction can be adapted. This would be followed by hydrolysis and decarboxylation.

-

Condensation: 3-(Trifluoromethyl)aniline is reacted with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent. The reaction is typically heated to form the enamine intermediate.

-

Cyclization: The reaction mixture is then heated to a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, yielding a quinoline derivative with substituents at positions 2 and 3.

-

Hydrolysis: The resulting ester is saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

-

Decarboxylation: The quinoline-2-carboxylic acid is then decarboxylated, often by heating in a high-boiling point solvent, to afford the desired 3-(trifluoromethyl)quinolin-4-ol.[1]

The proposed reaction pathway for this step is illustrated below.

Step 2: Bromination of 3-(Trifluoromethyl)quinolin-4-ol

The second step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a bromine atom. This is a crucial step to arrive at the final target molecule.

Reagents

| Reagent Name | Role | Notes |

| 3-(Trifluoromethyl)quinolin-4-ol | Starting material | The product from Step 1. |

| Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅) | Brominating agent | These are common reagents for the conversion of hydroxyl groups on heterocyclic rings to bromides. POBr₃ is generally considered a safer reagent.[2][3] |

| Toluene or Xylene | Solvent | Inert, high-boiling solvents are typically used for this type of reaction.[3] |

Experimental Protocol: Bromination

A general procedure for the bromination of a quinolin-4-ol using phosphorus oxybromide is as follows:

-

Reaction Setup: 3-(Trifluoromethyl)quinolin-4-ol is dissolved or suspended in a high-boiling inert solvent such as toluene or xylene in a reaction flask equipped with a reflux condenser.

-

Addition of Brominating Agent: An excess of phosphorus oxybromide (POBr₃) is added to the mixture.[3]

-

Heating: The reaction mixture is heated to a high temperature, typically in the range of 110-160°C, and refluxed until the reaction is complete, which can be monitored by the cessation of hydrogen bromide (HBr) gas evolution.[3]

-

Work-up: After cooling, the reaction mixture is carefully quenched, for instance, by pouring it onto ice. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization to yield this compound.

The chemical transformation for the bromination step is depicted below.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

The Advent and Evolution of Trifluoromethylated Quinolines: A Technical Guide for Researchers

An in-depth exploration of the discovery, historical development, and modern applications of trifluoromethylated quinolines in scientific research and drug development. This guide provides a comprehensive overview of key synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by this important class of molecules.

The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in medicinal chemistry and materials science. This is due to the unique electronic properties conferred by the fluorine atoms, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to the quinoline scaffold—a privileged structure in drug discovery—the trifluoromethyl group has given rise to a plethora of compounds with profound biological activities. This technical guide delves into the discovery and history of trifluoromethylated quinolines, presenting key data, detailed experimental protocols, and visualizations of their mechanisms of action.

A Historical Trajectory: From Early Fluorine Chemistry to Modern Pharmaceuticals

The journey of trifluoromethylated quinolines is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound, methyl fluoride, was reported in 1835, the early 20th century saw the development of key reactions that enabled the introduction of fluorine into aromatic systems. The Schiemann reaction, discovered in 1927, provided a method for synthesizing fluoroaromatic compounds from diazonium salts. Shortly after, in the 1890s, the Swarts reaction was developed, which allowed for the conversion of benzotrichlorides to benzotrifluorides using antimony trifluoride, paving the way for the creation of trifluoromethyl-substituted aromatic compounds.

While a definitive "first" synthesis of a trifluoromethylated quinoline in this early period is not prominently documented, the development of synthetic methods for both quinolines and trifluoromethylated aromatics set the stage for their eventual convergence. Classic quinoline syntheses like the Skraup-Doebner-Von Miller and Combes reactions, developed in the late 19th century, provided the foundational chemistry for constructing the quinoline core.[1][2]

The mid-20th century marked a significant turning point with the burgeoning interest in fluorinated compounds in medicinal chemistry. A notable early example of a trifluoromethylated quinoline in the scientific literature is the synthesis of 2-(trifluoromethyl)quinoline. One established method involves the condensation of an aniline with an α,β-unsaturated trifluoromethyl ketone.

A landmark in the history of trifluoromethylated quinolines is the development of the antimalarial drug mefloquine in the 1970s. This event underscored the therapeutic potential of this class of compounds and spurred further research into their synthesis and biological evaluation.

Quantitative Biological Data of Trifluoromethylated Quinolines

The trifluoromethyl group's ability to enhance biological activity is evident in the numerous studies reporting the potent anticancer effects of these quinoline derivatives. The following table summarizes the in vitro cytotoxicity of a selection of trifluoromethylated quinolines against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | Assay Type | IC50 (µM) |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | A549 (Lung) | MTT Assay | 14.14 |

| Fluorinated quinoline analogue 6a | MDA-MB-468 (Breast) | MTT Assay | 4.0 |

| Fluorinated quinoline analogue 6a | MCF7 (Breast) | MTT Assay | 10.5 |

| Fluorinated quinoline analogue 6b | MDA-MB-468 (Breast) | MTT Assay | 5.0 |

| Fluorinated quinoline analogue 6b | MCF7 (Breast) | MTT Assay | 11.0 |

| Fluorinated quinoline analogue 6d | MDA-MB-468 (Breast) | MTT Assay | 2.5 |

| Fluorinated quinoline analogue 6f | MDA-MB-468 (Breast) | MTT Assay | 2.5 |

| 3-(3-(Trifluoromethyl)phenyl)quinoline | - | - | - |

Note: The specific assay type for the last entry was not detailed in the source material.

Key Signaling Pathway: HDAC1 Inhibition and Apoptosis

A compelling example of a trifluoromethylated quinoline's mechanism of action is the inhibition of Histone Deacetylase 1 (HDAC1) by the compound FKL117, leading to apoptosis in cervical cancer cells. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC1 results in hyperacetylation of histones, leading to the expression of tumor suppressor genes like p53 and cell cycle inhibitors like p21. This, in turn, can trigger the intrinsic apoptotic pathway.

Experimental Protocols

Synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline

This protocol is adapted from a known procedure for the synthesis of a key intermediate used in the preparation of various trifluoromethylated quinoline derivatives.[3]

Materials:

-

2-Bromoaniline

-

Ethyl trifluoroacetoacetate

-

Phosphoryl bromide (POBr3)

Procedure:

-

Cyclization: The synthesis begins with the cyclization of 2-bromoaniline with ethyl trifluoroacetoacetate. This reaction chemoselectively affords 8-bromo-2-trifluoromethyl-4-quinolone.

-

Bromination: The resulting 8-bromo-2-trifluoromethyl-4-quinolone is then treated with phosphoryl bromide (POBr3). This step introduces a second bromine atom at the 4-position of the quinoline ring, yielding the final product, 4,8-dibromo-2-(trifluoromethyl)quinoline.[3]

Note: This is a generalized description. For precise reaction conditions, including temperatures, reaction times, and purification methods, it is crucial to consult the original literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of trifluoromethylated quinoline compounds on cancer cell lines.[4][5]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO). Incubate the plates for 24-72 hours.[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[4][5]

-

Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of trifluoromethylated quinolines.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 3-(trifluoromethyl)quinoline. The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position, combined with the inherent electronic properties of the quinoline nucleus, dictates a specific regioselectivity and reactivity profile. This document outlines the theoretical basis for predicting substitution patterns, provides detailed hypothetical and generalized experimental protocols for key EAS reactions, and presents expected quantitative data in a structured format. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and functionalization of novel quinoline-based compounds for applications in medicinal chemistry and materials science.

Introduction: Electronic Effects and Predicted Regioselectivity

Quinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution reactions carried out in acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, primarily at the 5- and 8-positions, which are electronically the most favored.[1][2]

The introduction of a trifluoromethyl (-CF3) group at the 3-position further influences the reactivity and regioselectivity of the quinoline system. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I).[3] This effect deactivates the entire quinoline ring system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted quinoline.

The deactivating effect of the -CF3 group is most pronounced on the pyridine ring, where it is directly attached. Its influence on the carbocyclic ring diminishes with distance. Therefore, the carbocyclic ring remains the preferred site for electrophilic attack. Based on the established directing effects in quinoline chemistry, electrophilic substitution on 3-(trifluoromethyl)quinoline is predicted to occur predominantly at the 5- and 8-positions . The overall reaction rates are expected to be significantly slower than those for unsubstituted quinoline, likely requiring forcing reaction conditions.

The logical workflow for predicting the outcome of electrophilic aromatic substitution on 3-(trifluoromethyl)quinoline is outlined in the diagram below.

Caption: Logical workflow for predicting regioselectivity.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and generalized experimental protocols for nitration, halogenation, and Friedel-Crafts acylation on 3-(trifluoromethyl)quinoline.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO2) group onto the aromatic ring. For 3-(trifluoromethyl)quinoline, nitration is expected to yield a mixture of 5-nitro- and 8-nitro-3-(trifluoromethyl)quinoline.

| Product Name | Position of Substitution | Predicted Yield Range (%) | Isomer Ratio (5-nitro : 8-nitro) |

| 5-Nitro-3-(trifluoromethyl)quinoline | 5 | 40-60 (total) | ~1:1 |

| 8-Nitro-3-(trifluoromethyl)quinoline | 8 |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice-water bath.

-

Addition of Substrate: Slowly add 3-(trifluoromethyl)quinoline (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Formation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (e.g., 2 mL) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)quinoline in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the 5- and 8-nitro isomers.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the quinoline ring. Bromination is a representative example and is expected to produce 5-bromo- and 8-bromo-3-(trifluoromethyl)quinoline.

| Product Name | Position of Substitution | Predicted Yield Range (%) | Isomer Ratio (5-bromo : 8-bromo) |

| 5-Bromo-3-(trifluoromethyl)quinoline | 5 | 50-70 (total) | Variable, may favor the 5-isomer |

| 8-Bromo-3-(trifluoromethyl)quinoline | 8 |

-

Reaction Setup: Dissolve 3-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane in a round-bottom flask.

-

Addition of Brominating Agent: Slowly add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) or a solution of bromine (1.1 eq.) in the reaction solvent. The addition should be done portion-wise or dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Gentle heating may be required to drive the reaction to completion.

-

Work-up: If using sulfuric acid, pour the mixture onto ice. If using an organic solvent, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Neutralization and Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by column chromatography or recrystallization to isolate the bromo-substituted products.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally difficult to perform on quinoline due to the Lewis basicity of the nitrogen atom, which complexes with the Lewis acid catalyst.[4] This deactivates the ring system even further. For the highly deactivated 3-(trifluoromethyl)quinoline, a standard Friedel-Crafts acylation is expected to be very challenging and may not proceed under typical conditions. Intramolecular Friedel-Crafts reactions (cyclizations) are more likely to be successful.[5][6]

| Product Name | Position of Substitution | Predicted Yield Range (%) | Notes |

| 5-Acyl-3-(trifluoromethyl)quinoline | 5 | <10 or no reaction | Intermolecular reaction is highly challenging due to severe deactivation. |

| 8-Acyl-3-(trifluoromethyl)quinoline | 8 | <10 or no reaction |

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong Lewis acid catalyst like aluminum chloride (AlCl3) (2.0-3.0 eq.) in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add an acyl halide (e.g., acetyl chloride) (1.5 eq.). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Add 3-(trifluoromethyl)quinoline (1.0 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Reaction Conditions: The reaction may require elevated temperatures (reflux) and prolonged reaction times (24-48 hours) due to the deactivated nature of the substrate.

-

Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction, Drying, and Concentration: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

-

Purification: If any product is formed, it would be purified by column chromatography.

Experimental Workflows and Logical Relationships

The general workflow for conducting and analyzing an electrophilic aromatic substitution on 3-(trifluoromethyl)quinoline is depicted below.

Caption: General experimental workflow for EAS.

Conclusion

The electrophilic aromatic substitution of 3-(trifluoromethyl)quinoline is a challenging yet synthetically valuable transformation. The strong deactivating nature of the trifluoromethyl group necessitates more forcing reaction conditions compared to unsubstituted quinoline. The regioselectivity is predicted to favor substitution at the 5- and 8-positions of the carbocyclic ring, in line with the established reactivity patterns of the quinolinium ion. The generalized protocols and predicted outcomes presented in this guide serve as a robust starting point for the development of specific synthetic methodologies for novel trifluoromethyl-substituted quinoline derivatives. Further experimental validation is required to precisely determine the yields and isomer ratios for these reactions.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-3-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, synthetic methodologies, and potential applications, with a focus on data relevant to research and development.

Core Compound Information

This compound is a halogenated quinoline derivative with the chemical formula C₁₀H₅BrF₃N. Its structure, featuring both a bromine atom and a trifluoromethyl group on the quinoline scaffold, makes it a versatile reagent in organic synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a reactive handle for various cross-coupling reactions.

Commercial Availability

This compound (CAS No. 590371-97-4) is commercially available from a range of chemical suppliers. The purity levels and available quantities vary, allowing for procurement for both small-scale research and larger-scale development projects. A summary of representative suppliers is provided below.

| Supplier | CAS Number | Purity | Available Quantities |

| Aaron Chemicals | 590371-97-4 | 95% | 100mg, 250mg |

| GIHI CHEMICALS CO.,LIMITED | 590371-97-4 | >99% | Inquire for details |

| BLD Pharm | 590371-97-4 | Inquire for details | Inquire for details |

| ZHIYUAN HIGH TECH INDUSTRY co.,ltd | 590371-97-4 | 98% | Inquire for details |

| Hangzhou Fluoro Pharmaceutical Co., Ltd. | 590371-97-4 | >98% | Inquire for details |

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below, based on data from various suppliers.

| Property | Value |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| CAS Number | 590371-97-4 |

| Appearance | Inquire with supplier |

| Purity | ≥95% (Varies by supplier) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multi-step reaction sequences. While specific proprietary methods may be employed by commercial suppliers, general synthetic strategies for related quinoline derivatives can be adapted. Two common methods for the construction of the quinoline core are the Pfitzinger reaction and the Skraup synthesis.

Representative Synthetic Protocol: Pfitzinger-type Reaction

A plausible synthetic route to this compound could involve a Pfitzinger-type condensation reaction. This would typically start from a substituted aniline and a β-ketoester containing the trifluoromethyl group, followed by bromination.

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol

-

Reactants: 2-Aminobenzoic acid and ethyl 4,4,4-trifluoroacetoacetate.

-

Procedure:

-

A mixture of 2-aminobenzoic acid and ethyl 4,4,4-trifluoroacetoacetate is heated in a suitable high-boiling solvent (e.g., Dowtherm A) or under neat conditions.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of starting materials.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to afford 3-(trifluoromethyl)quinolin-4-ol.

-

Step 2: Bromination to this compound

-

Reactants: 3-(Trifluoromethyl)quinolin-4-ol and a brominating agent (e.g., phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃)).

-

Procedure:

-

3-(Trifluoromethyl)quinolin-4-ol is treated with an excess of the brominating agent, either neat or in a high-boiling inert solvent.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the mixture is carefully poured onto crushed ice to quench the excess brominating agent.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of 4-Bromo-3-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data specific to this compound, this document outlines recommended storage conditions based on safety data sheets and general chemical principles for related halogenated and trifluoromethylated quinolines. Furthermore, it details robust experimental protocols for conducting forced degradation studies to elucidate its intrinsic stability, potential degradation pathways, and to develop stability-indicating analytical methods.

Recommended Storage and Handling

Proper storage is paramount to maintain the integrity and purity of this compound. Based on available safety data sheets and the general reactivity of similar compounds, the following conditions are recommended:

-

Temperature: Store in a cool, dry place. Some sources suggest refrigeration (2-8°C) for long-term storage.[1]

-

Light: Protect from light. Use amber glass vials or light-proof containers to prevent photodegradation.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Container: Keep containers tightly sealed to prevent moisture ingress and contamination.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrF₃N | [4] |

| Molecular Weight | 276.05 g/mol | [4] |

| Boiling Point | 296.017 °C at 760 mmHg | [4] |

| Density | 1.658 g/cm³ | [4] |

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[3] The following sections detail experimental protocols for subjecting this compound to various stress conditions. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.[5]

Experimental Protocols

Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Heat the solution at 60°C for up to 7 days.[6] Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

Basic Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Maintain the solution at room temperature for up to 7 days. Withdraw and neutralize aliquots as described for acidic hydrolysis, using 0.1 N HCl.

-

Neutral Hydrolysis: Mix equal volumes of the stock solution with purified water. Heat the solution at 60°C for up to 7 days. Withdraw aliquots at the specified time intervals.

Mix equal volumes of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature for up to 7 days, protected from light.[6] Withdraw aliquots at appropriate time intervals.

Transfer a sample of the solid compound into a suitable container and expose it to a dry heat of 60-80°C for up to 7 days.[1][6] For solution-state thermal stability, heat the stock solution at 60-80°C. Withdraw samples at specified time points.

Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark under the same temperature conditions.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with a suitable buffer, e.g., phosphate or acetate) in a gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis spectral analysis of the parent compound. |

| Injection Volume | 10 µL |

The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the degradation products can be determined, providing valuable information about their molecular weight and structure.

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner.

Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 7 days | 60°C | Data to be generated | Data to be generated |

| Basic Hydrolysis | 0.1 N NaOH | 7 days | Room Temp. | Data to be generated | Data to be generated |

| Neutral Hydrolysis | Water | 7 days | 60°C | Data to be generated | Data to be generated |

| Oxidative | 3% H₂O₂ | 7 days | Room Temp. | Data to be generated | Data to be generated |

| Thermal (Solid) | Dry Heat | 7 days | 80°C | Data to be generated | Data to be generated |

| Thermal (Solution) | Heat | 7 days | 80°C | Data to be generated | Data to be generated |

| Photolytic (Solid) | 1.2 million lux hours | Ambient | Data to be generated | Data to be generated | |

| Photolytic (Solution) | 1.2 million lux hours | Ambient | Data to be generated | Data to be generated |

Chromatographic Data Summary

| Analyte | Retention Time (min) | Relative Retention Time | Peak Purity |

| This compound | Data to be generated | 1.00 | Data to be generated |

| Degradant 1 | Data to be generated | Data to be generated | Data to be generated |

| Degradant 2 | Data to be generated | Data to be generated | Data to be generated |

| ... | ... | ... | ... |

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and a potential degradation pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aryl-3-(Trifluoromethyl)quinolines from 4-Bromo Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines substituted with a trifluoromethyl group are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of 4-aryl-3-(trifluoromethyl)quinolines is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these compounds from a 4-bromo-3-(trifluoromethyl)quinoline precursor, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Alternative palladium-catalyzed methods such as Stille, Heck, and Ullmann couplings are also discussed as potential synthetic routes.

Data Presentation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds between aryl halides and organoboron compounds. The following table summarizes representative yields for the synthesis of 4-aryl-3-(trifluoromethyl)quinolines from this compound using various arylboronic acids, based on optimized conditions for analogous heterocyclic systems.[1][2]

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-3-(trifluoromethyl)quinoline | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-(trifluoromethyl)quinoline | 80-90[2] |

| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-3-(trifluoromethyl)quinoline | 82-92[1] |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-3-(trifluoromethyl)quinoline | 70-80[1] |

| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-3-(trifluoromethyl)quinoline | 65-75[1] |

| 6 | Naphthylboronic acid | 4-(Naphthyl)-3-(trifluoromethyl)quinoline | 80-85[2] |

Experimental Protocols

Primary Method: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction for the arylation of this compound.[3]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-3-(trifluoromethyl)quinoline.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the construction of complex molecular scaffolds.[3][5] 4-Bromo-3-(trifluoromethyl)quinoline is a key building block in drug discovery, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the bromide.[2][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[5]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These data are compiled based on typical outcomes for structurally similar substrates.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Water (4:1) | 100 | 12-24 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/THF/Water | 80 | 5-10 | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Water (4:1) | 100 | 12-24 | 75-85 |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | 70-80 |

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound with an arylboronic acid, utilizing common palladium catalyst systems.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid using Tetrakis(triphenylphosphine)palladium(0).

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Toluene

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.[6]

-

Add the solvent mixture (Toluene/Water, 4:1 v/v) to the flask. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][7]

-

Purify the crude product by column chromatography on silica gel to afford the pure product.[6][7]

Protocol 2: Procedure using Pd(dppf)Cl₂ in Dioxane

This protocol outlines a method using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an aqueous dioxane system, which is often effective for a broad range of substrates.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[6]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[6]

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.[6]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).[6]

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Dilute the reaction mixture with ethyl acetate and water.[6]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Coupling Reaction with 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 4-Bromo-3-(trifluoromethyl)quinoline as the aryl halide substrate. The trifluoromethyl group on the quinoline scaffold is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1][2] The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the synthesis of substituted alkenes from unsaturated halides.[3][4] This reaction is instrumental in creating complex molecular architectures for drug discovery and materials science.[5][6]

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction is a versatile and widely used method for the vinylation of aryl or vinyl halides.[3][7][8] The reaction typically involves an unsaturated halide, an alkene, a palladium catalyst, and a base.[4][9] The catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, which includes oxidative addition, migratory insertion, and β-hydride elimination steps.[3][10][11][12] The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.[13]

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle, potentially leading to higher reactivity compared to electron-rich aryl halides.[14]

Reaction Scheme

A general scheme for the Heck coupling of this compound with a generic alkene is presented below:

Caption: General Heck coupling reaction scheme.

Experimental Protocols

This section provides detailed protocols for the Heck coupling reaction of this compound with two representative alkenes: styrene and ethyl acrylate.

Protocol 1: Heck Coupling with Styrene

Objective: To synthesize 4-styryl-3-(trifluoromethyl)quinoline.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add triethylamine (1.5 mmol, 1.5 eq) followed by styrene (1.2 mmol, 1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Heck Coupling with Ethyl Acrylate

Objective: To synthesize ethyl (E)-3-(3-(trifluoromethyl)quinolin-4-yl)acrylate.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Reflux condenser and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and Palladium(II) acetate (0.03 mmol, 3 mol%) in anhydrous acetonitrile (10 mL).[15]

-

Add Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%) to the solution.

-

Add potassium carbonate (2.0 mmol, 2.0 eq) and ethyl acrylate (1.5 mmol, 1.5 eq).[15]

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (10 mL).[15]

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound based on general literature for similar aryl bromides. Actual yields may vary depending on the specific reaction setup and purity of reagents.

Table 1: Reaction Conditions and Yields for Heck Coupling with Styrene

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 85-95 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMAc | 120 | 16 | 80-90 |

| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Toluene | 110 | 12 | 90-98 |

Table 2: Reaction Conditions and Yields for Heck Coupling with Ethyl Acrylate

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ (2.0) | MeCN | 82 | 12 | 88-96 |

| 2 | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | Dioxane | 100 | 10 | 85-92 |

| 3 | Pd(OAc)₂ (2) | None (phosphine-free) | NBu₄OAc (2.0) | NMP | 80 | 24 | 75-85 |

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[3][10][11][12]

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Heck coupling reaction.

Caption: General experimental workflow.

Logical Relationship of Components

This diagram shows the relationship between the key components of the Heck reaction.

References

- 1. chemijournal.com [chemijournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]

- 5. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 14. benchchem.com [benchchem.com]

- 15. Heck Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern synthetic organic chemistry.[1] This transformation is particularly valuable in pharmaceutical and materials science research for synthesizing aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethyl)quinoline, an electron-deficient heterocyclic substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group and the quinoline nitrogen atom presents specific challenges that necessitate careful optimization of reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[1]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are crucial for promoting the reaction, especially with electron-deficient substrates.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical to avoid decomposition of base-sensitive substrates.[3]

-

Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are typically used.

-

Amine: A wide variety of primary and secondary amines can be used as coupling partners.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of substrates analogous to this compound. These conditions can serve as a starting point for optimization.

| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |

| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 92 |

| 4 | 6-Bromoquinoline | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 5 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 16 | 78 |

This table is a compilation of representative data from various sources for analogous substrates and should be used as a guideline for reaction optimization.[4]

Experimental Protocol: General Procedure

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[4]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, 1.2-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the ligand.

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add the base and the amine to the Schlenk tube.

-

Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-